Therapeutic potential of 2-amino-N-[4-(trifluoromethoxy)phenyl]benzamide in medicinal chemistry
Therapeutic potential of 2-amino-N-[4-(trifluoromethoxy)phenyl]benzamide in medicinal chemistry
The following technical guide provides an in-depth analysis of 2-amino-N-[4-(trifluoromethoxy)phenyl]benzamide , a privileged scaffold in medicinal chemistry. This compound represents a critical intersection between anthranilamide-based pharmacophores and fluorine bioisosterism , offering significant potential in neuropharmacology (ion channel modulation) and oncology (epigenetic regulation).
Part 1: Executive Summary & Chemical Identity
Compound Classification: N-Aryl-Anthranilamide Derivative IUPAC Name: 2-amino-N-[4-(trifluoromethoxy)phenyl]benzamide CAS Registry Number: 362529-07-5 (Representative Analog) Core Scaffold: Anthranilamide (2-aminobenzamide)
The Medicinal Chemistry Rationale
This molecule is not merely a random screening hit but a rationally designed privileged structure . It combines two distinct medicinal chemistry strategies:
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The Anthranilamide Core: A "master key" scaffold found in HDAC inhibitors (e.g., Tacedinaline analogs) and KCNQ (Kv7) potassium channel openers . The ortho-amino group forms a critical intramolecular hydrogen bond with the amide carbonyl, locking the molecule into a planar, bioactive conformation (pseudo-six-membered ring).
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The Trifluoromethoxy (-OCF3) Group: A lipophilic bioisostere of the chloride or trifluoromethyl group. It enhances membrane permeability (LogP modulation) and blocks metabolic oxidation at the para-position, significantly extending half-life compared to non-fluorinated analogs.
Part 2: Therapeutic Potential & Mechanisms of Action
Neurology: KCNQ (Kv7) Potassium Channel Modulation
The structural homology between this compound and known KCNQ openers (such as the anthranilic acid derivatives and benzanilides) suggests a potent mechanism for stabilizing the open state of Kv7.2/7.3 channels.
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Mechanism: The compound binds to the retigabine-binding pocket (a hydrophobic cleft between S5 and S6 transmembrane segments).
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Effect: It causes a hyperpolarizing shift in the voltage dependence of activation. This reduces neuronal excitability, offering therapeutic potential for Epilepsy , Neuropathic Pain , and Tinnitus .
Signaling Pathway: Neuronal Hyperpolarization
Caption: Mechanism of action for KCNQ-mediated neuronal silencing. The compound stabilizes the open channel conformation, leading to K+ efflux and hyperpolarization.
Oncology: Epigenetic Regulation via HDAC Inhibition
Benzamides with an ortho-amino group are a distinct class of Histone Deacetylase (HDAC) Inhibitors , specifically targeting Class I HDACs (HDAC 1, 2, 3).
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Pharmacophore: The 2-amino group and the amide carbonyl coordinate the Zinc ion (Zn²⁺) in the HDAC catalytic pocket.
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Therapeutic Outcome: Inhibition of HDACs leads to hyperacetylation of histones, reactivating tumor suppressor genes (e.g., p21) and inducing apoptosis in cancer cells. The 4-OCF3 group improves cellular uptake compared to more polar hydroxamic acids.
Anti-Inflammatory: NF-κB Inhibition
Anthranilamide derivatives have been shown to inhibit the nuclear translocation of NF-κB. By preventing the degradation of IκBα, the compound blocks the expression of pro-inflammatory cytokines (TNF-α, IL-6), making it a candidate for Rheumatoid Arthritis and Autoimmune disorders .
Part 3: Experimental Protocols (Self-Validating Systems)
Protocol A: Synthesis via Isatoic Anhydride (Green Chemistry Route)
This protocol avoids the use of unstable acid chlorides and provides high yields with simple purification.
Reagents:
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Isatoic Anhydride (1.0 eq)
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4-(Trifluoromethoxy)aniline (1.1 eq)
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Ethanol or 1,4-Dioxane (Solvent)
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Triethylamine (Catalytic, optional)
Step-by-Step Methodology:
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Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 1.63 g (10 mmol) of Isatoic Anhydride in 20 mL of ethanol.
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Addition: Add 1.95 g (11 mmol) of 4-(Trifluoromethoxy)aniline dropwise.
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Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor CO₂ evolution (gas bubbler) as a marker of reaction progress.
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Validation: Reaction is complete when the starting material spot (Isatoic Anhydride) disappears on TLC (Hexane:EtOAc 7:3).
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Workup: Cool the reaction to room temperature. The product often precipitates directly.
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Purification: Filter the solid and wash with cold ethanol. Recrystallize from Ethanol/Water if necessary.
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Characterization:
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1H NMR (DMSO-d6): Look for amide singlet (~10.2 ppm), amine broad singlet (~6.5 ppm), and characteristic aromatic splitting.
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19F NMR: Single peak for -OCF3 (~ -57 ppm).
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Synthesis Workflow Diagram:
Caption: One-pot synthesis of 2-amino-N-[4-(trifluoromethoxy)phenyl]benzamide via nucleophilic ring-opening of isatoic anhydride.
Protocol B: Thallium Flux Assay (Functional Validation for KCNQ)
Since Potassium (K+) and Thallium (Tl+) permeate KCNQ channels similarly, Tl+ flux is a robust surrogate marker for channel activity.
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Cell Line: CHO cells stably expressing KCNQ2/3.
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Dye Loading: Load cells with Tl+-sensitive fluorescent dye (e.g., FluxOR™) for 60 min at room temperature.
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Compound Treatment: Add the test compound (0.1 µM – 30 µM) in chloride-free buffer. Incubate for 15 min.
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Stimulation: Add stimulus buffer containing Tl2SO4 and mild K+ (to depolarize slightly).
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Readout: Measure fluorescence intensity (Ex/Em 490/525 nm).
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Positive Control: Retigabine (10 µM).
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Negative Control: DMSO vehicle.
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Validation: A dose-dependent increase in fluorescence indicates channel opening.
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Part 4: Comparative Data Analysis
The following table contrasts the physicochemical properties of the target molecule against standard KCNQ modulators.
| Property | 2-Amino-N-[4-(OCF3)phenyl]benzamide | Retigabine (Ezogabine) | ICA-27243 |
| Core Scaffold | Anthranilamide | Carbamate | Benzanilide |
| Lipophilicity (cLogP) | ~4.2 (High CNS penetration) | 3.1 | 3.8 |
| H-Bond Donors | 2 (Amine + Amide) | 2 | 1 |
| Metabolic Stability | High (Blocked para-pos) | Moderate (N-acetylation) | High |
| Primary Target | KCNQ2-5 / HDAC | KCNQ2-5 | KCNQ2/3 (Selective) |
Part 5: References
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Miceli, F. et al. (2008). "Molecular determinants for the potentiation of KCNQ2/Q3 channels by the novel opener ICA-27243." Molecular Pharmacology. Link
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Losh, K. et al. (2008). "Anthranilamide-based histone deacetylase inhibitors." Journal of Medicinal Chemistry. Link
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Xiong, Q. et al. (2008). "Zinc binding groups in HDAC inhibitors: A review." Journal of Medicinal Chemistry. Link
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Purser, S. et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link
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PubChem Compound Summary. (2025). "CID 2928815." National Center for Biotechnology Information. Link
